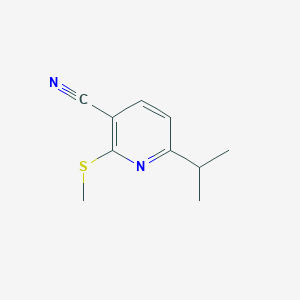![molecular formula C10H7NO4 B12611012 8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B12611012.png)
8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is an organic compound that belongs to the class of heterocyclic compounds It features a quinoline core structure with additional hydroxy and dioxolo substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one typically involves multi-step organic reactions. One common method starts with the reaction of 2-aminophenol with glyoxylic acid to form a quinoline intermediate. This intermediate is then subjected to cyclization and oxidation reactions to introduce the dioxolo and hydroxy groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with DNA replication and repair processes, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A related compound with similar hydroxy and quinoline structures.
Actinodaphnine: Another heterocyclic compound with a similar core structure but different substituents.
Uniqueness
8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is unique due to its specific arrangement of hydroxy and dioxolo groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H7NO4 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
8-hydroxy-8aH-[1,3]dioxolo[4,5-g]quinolin-6-one |
InChI |
InChI=1S/C10H7NO4/c12-7-3-10(13)11-6-2-9-8(1-5(6)7)14-4-15-9/h1-3,5,12H,4H2 |
InChI Key |
XQAOHAXEWKMAKC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC3C(=CC(=O)N=C3C=C2O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,5-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxymethyl]-6-methyl-4-methylsulfanylphenyl] phosphite](/img/structure/B12610930.png)
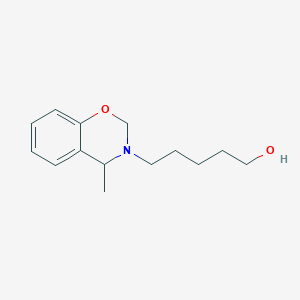
![1-{2-[(1S)-1-Aminoethyl]-1,3-oxazole-4-carbonyl}-L-prolyl-L-isoleucine](/img/structure/B12610944.png)
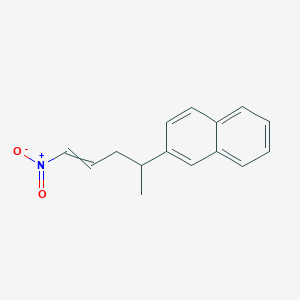
![5,5'-Bis{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-2,2'-bipyrazine](/img/structure/B12610952.png)
![1H-Indazole-3-carboxamide, 1-(3-amino-1,2-benzisoxazol-5-yl)-6-[4-[2-[(dimethylamino)methyl]-3-pyridinyl]-2-fluorophenyl]-7-fluoro-](/img/structure/B12610960.png)
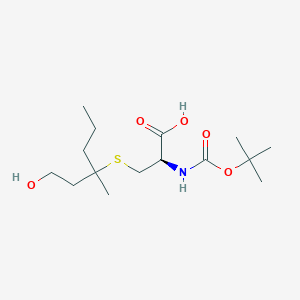
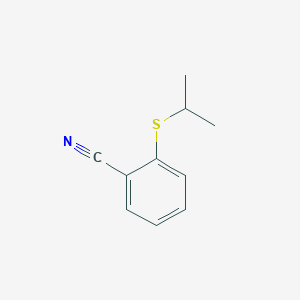
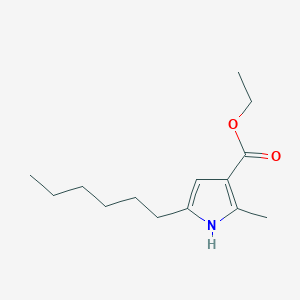
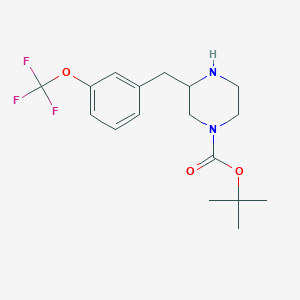
![1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12610995.png)

![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B12611014.png)
